molecular formula C24H17Cl3SSi B14356285 Tris(4-chlorophenyl)(phenylsulfanyl)silane CAS No. 92639-41-3

Tris(4-chlorophenyl)(phenylsulfanyl)silane

Cat. No.: B14356285
CAS No.: 92639-41-3
M. Wt: 471.9 g/mol
InChI Key: AUGCJRHNTRXKQJ-UHFFFAOYSA-N
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Description

Tris(4-chlorophenyl)(phenylsulfanyl)silane is an organosilicon compound characterized by the presence of three 4-chlorophenyl groups and one phenylsulfanyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-chlorophenyl)(phenylsulfanyl)silane typically involves the reaction of chlorophenylsilane with phenylsulfanyl reagents under controlled conditions. One common method includes the use of Grignard reagents, where chlorophenylmagnesium bromide reacts with phenylsulfanylchlorosilane to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tris(4-chlorophenyl)(phenylsulfanyl)silane undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.

    Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Organolithium or organomagnesium compounds for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted silanes, depending on the specific reagents and conditions used .

Scientific Research Applications

Tris(4-chlorophenyl)(phenylsulfanyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which Tris(4-chlorophenyl)(phenylsulfanyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The phenylsulfanyl group can participate in redox reactions, while the chlorophenyl groups can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-chlorophenyl)methane
  • Tris(4-chlorophenyl)methanol
  • Tris(4-bromophenyl)silane

Uniqueness

Compared to similar compounds, it offers a broader range of reactions and interactions, making it a versatile reagent in various scientific and industrial applications .

Properties

CAS No.

92639-41-3

Molecular Formula

C24H17Cl3SSi

Molecular Weight

471.9 g/mol

IUPAC Name

tris(4-chlorophenyl)-phenylsulfanylsilane

InChI

InChI=1S/C24H17Cl3SSi/c25-18-6-12-22(13-7-18)29(23-14-8-19(26)9-15-23,24-16-10-20(27)11-17-24)28-21-4-2-1-3-5-21/h1-17H

InChI Key

AUGCJRHNTRXKQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S[Si](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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